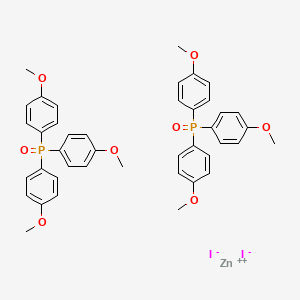
zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is a complex organophosphorus compound that incorporates zinc and iodine atoms. This compound is characterized by the presence of methoxyphenyl groups attached to a phosphoryl moiety, which is further coordinated with zinc and iodide ions. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide typically involves the reaction of 4-methoxyphenylphosphine oxide with zinc iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and reduces the risk of contamination. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.
化学反应分析
Types of Reactions
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The phosphoryl moiety can be reduced to phosphine under specific conditions.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halide exchange reactions can be performed using silver nitrate (AgNO₃) or sodium halides (NaX).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of phosphine and related reduced species.
Substitution: Formation of new halide derivatives depending on the substituent used.
科学研究应用
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The phosphoryl moiety plays a crucial role in these interactions, facilitating the binding process and enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- Tris(4-methoxyphenyl)phosphine oxide
- Tris(4-methoxyphenyl)phosphane oxide
- Tris(p-methoxyphenyl)phosphine oxide
Uniqueness
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is unique due to the presence of zinc and iodide ions, which impart distinct chemical and physical properties. These ions enhance the compound’s reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
74039-83-1 |
|---|---|
分子式 |
C42H42I2O8P2Zn |
分子量 |
1055.9 g/mol |
IUPAC 名称 |
zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide |
InChI |
InChI=1S/2C21H21O4P.2HI.Zn/c2*1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
VFUPILVUDOCECG-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Zn+2].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


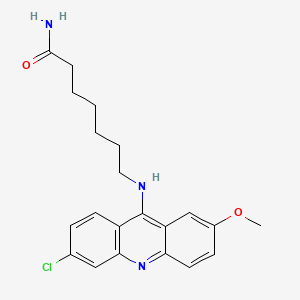
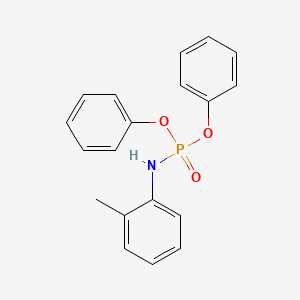


![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
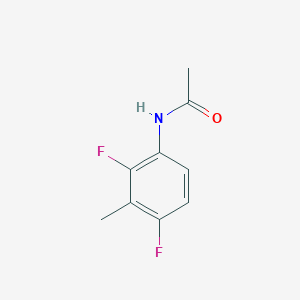
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
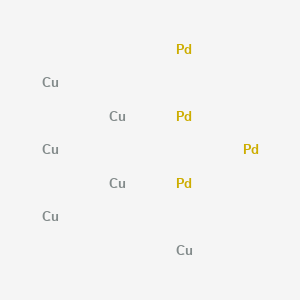
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
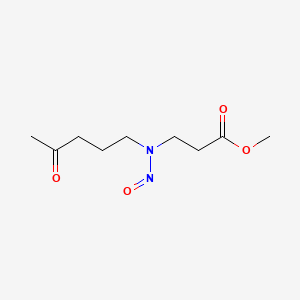
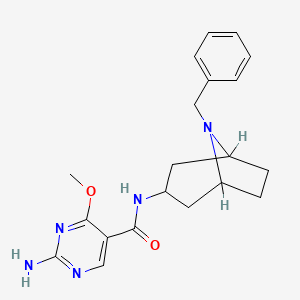

![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
